Dual Elimination Pathway: Renal and Hepatic Clearance of Fosinoprilat vs. Predominantly Renal Clearance of Captopril and Lisinopril
Fosinoprilat, the active metabolite of fosinopril, is eliminated via both renal and hepatic routes, with approximately equal amounts recovered from urine and feces in healthy volunteers [1]. In patients with renal impairment, decreases in renal clearance are compensated by increases in hepatic clearance, maintaining total body clearance [1]. In contrast, captopril and lisinopril are eliminated almost exclusively by the kidneys, requiring dose adjustment in renal impairment [2].
| Evidence Dimension | Elimination route and dose adjustment requirement in renal impairment |
|---|---|
| Target Compound Data | Fosinoprilat: Dual renal and hepatic elimination; no dose adjustment required in renal impairment |
| Comparator Or Baseline | Captopril and Lisinopril: Predominantly renal elimination; dose adjustment required in renal impairment |
| Quantified Difference | Equal recovery from urine and feces for fosinoprilat vs. >95% renal recovery for captopril and lisinopril |
| Conditions | Pharmacokinetic studies in healthy volunteers and patients with varying degrees of renal function |
Why This Matters
Dual elimination reduces the risk of drug accumulation and toxicity in patients with compromised renal function, making fosinopril the preferred ACE inhibitor for this population.
- [1] Hui, K. K., Duchin, K. L., Kripalani, K. J., Chan, D., & Kramer, P. K. (1991). Pharmacokinetics of fosinopril in patients with various degrees of renal function. Clinical Pharmacology & Therapeutics, 49(4), 457-467. View Source
- [2] Mackaness, G. B. (1985). The Future of Angiotensin-Converting Enzyme Inhibitors. Journal of Cardiovascular Pharmacology, 7(Suppl 1), S30-S34. View Source
